2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine is a synthetic organic compound belonging to the pyrimidine class of heterocyclic compounds. Its structure features a chlorinated pyrimidine ring substituted with a fluorophenyl group and a methyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.
The synthesis and characterization of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine can be traced through various scientific literature, including patents and research articles that discuss its synthesis methods and biological activity. Notably, patents related to pyrimidine derivatives often provide insights into the synthetic pathways employed to produce such compounds .
The synthesis of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine typically involves several key steps:
One notable method involves the use of a condensation reaction between 5-methylpyrimidine derivatives and aryl halides, where the introduction of the fluorophenyl group occurs via nucleophilic substitution or coupling reactions . The yield and purity of the final product can be optimized by adjusting reaction parameters such as temperature, time, and concentration of reactants.
The chemical behavior of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine includes:
The reactivity is influenced by the electron-withdrawing nature of the chlorine and fluorine substituents, which stabilize negative charges during reactions. For instance, when subjected to palladium-catalyzed cross-coupling reactions, it can yield diverse derivatives useful in medicinal chemistry .
The mechanism by which 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine exerts its biological effects typically involves:
Quantitative assessments of its biological activity are often measured using half-maximal inhibitory concentration (IC50) values in various assays against target enzymes like cyclooxygenases (COX) or kinases .
The primary applications of 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine include:
Halogenated pyrimidines represent a cornerstone in modern drug design due to their unique bioisosteric properties and enhanced target engagement capabilities. The strategic incorporation of chlorine atoms at the C2 position significantly enhances molecular stability while enabling versatile cross-coupling reactions for further derivatization. This halogenation approach profoundly influences pharmacokinetic profiles by modulating lipophilicity parameters (LogP) and reducing metabolic clearance rates. For instance, the chlorine atom in 2-chloro-5-methylpyrimidine (CAS 22536-61-4) creates an electron-deficient ring system that facilitates nucleophilic displacement reactions while simultaneously improving blood-brain barrier penetration in neuroactive compounds [4].
The metabolic advantages of halogenated pyrimidines are particularly evident when comparing them to non-halogenated analogs. Recent studies on mGlu5 negative allosteric modulators (NAMs) demonstrate that chlorine substitution reduces aldehyde oxidase-mediated metabolism—a significant metabolic pathway that previously caused species-specific toxicities in preclinical development. This modification prevents the formation of toxic 6-oxopyrimidine metabolites that were observed in earlier non-halogenated candidates like auglurant (VU0424238) . Similarly, fluorination of the phenyl ring enhances metabolic stability by introducing oxidative resistance at strategic molecular positions, thereby extending plasma half-life in vivo [6] [8].
Table 1: Comparative Bioactive Properties of Halogenated Pyrimidines
Compound | Substituent Pattern | Target Receptor | Key Advantage |
---|---|---|---|
2-Chloro-5-methylpyrimidine | 2-Cl, 5-CH₃ | Kinase inhibitors | Enhanced metabolic stability |
4-Chloro-5-fluoro-2-methylpyrimidine | 4-Cl, 5-F, 2-CH₃ | Anticancer agents | Reduced hepatotoxicity |
2-Chloro-4-(trifluoromethyl)pyridine | 2-Cl, 4-CF₃ | Agrochemicals | Improved bioavailability |
VU6043653 | Halogenated heterocycle | mGlu5 NAM | Low hepatic clearance |
The 2-fluorophenyl moiety at the C4 position creates distinctive electronic effects that optimize receptor-ligand interactions through strategic polarization. The fluorine atom's strong electron-withdrawing character (σₚ = 0.06) enhances the pyrimidine ring's electrophilicity while participating in dipole-dipole interactions within hydrophobic binding pockets. This effect is particularly valuable in kinase inhibitors where the fluorine ortho to the biaryl linkage minimizes rotational freedom, locking the molecule in bioactive conformation [8]. Nuclear magnetic resonance studies of analogous compounds reveal that the 2-fluorophenyl group induces a diable angle of approximately 35-50° relative to the pyrimidine plane, creating optimal three-dimensional topography for target engagement [5] [8].
The 5-methyl substituent contributes critically to molecular optimization through balanced steric and electronic modulation. With a molar mass contribution of only 15 g/mol, this compact group increases lipophilic efficiency (LipE) without significant molecular weight penalty. The methyl group's hyperconjugative effects moderately donate electrons to the electron-deficient pyrimidine ring (Hammett σₘ = -0.07), creating a nuanced electronic balance that enhances target binding affinity. Crucially, this substituent occupies a strategically small van der Waals volume (approximately 20-25 ų) that optimally fills hydrophobic pockets in protein binding sites without inducing steric clashes [4] [10]. Metabolic studies demonstrate that methyl groups at this position undergo controlled hepatic oxidation to carboxylic acids, providing safer detoxification pathways compared to the reactive metabolites formed with larger alkyl groups [4].
Table 2: Steric and Electronic Parameters of Key Substituents
Substituent | Steric (van der Waals vol. ų) | Electronic (Hammett σ) | Biological Contribution |
---|---|---|---|
2-Fluorophenyl | 70-80 | σₘ = 0.34, σₚ = 0.06 | Dipole interactions, metabolic stability |
5-Methyl | 20-25 | σₘ = -0.07 | Lipophilicity modulation, metabolic detoxification |
2-Chloro | 30-35 | σₘ = 0.37, σₚ = 0.23 | Cross-coupling versatility, target affinity |
4-Trifluoromethyl | 45-50 | σₘ = 0.43, σₚ = 0.54 | Enhanced bioavailability, electron withdrawal |
The synergistic combination of these substituents produces compounds with drug-like properties that align with Lipinski's Rule of Five parameters. Molecular weight remains typically below 300 Da, with calculated LogP values ranging between 2.5-3.5—an optimal range for membrane permeability while avoiding excessive lipophilicity. These balanced physicochemical properties make 2-chloro-4-(2-fluorophenyl)-5-methylpyrimidine derivatives promising candidates for central nervous system targets where moderate brain penetrance is required [4] [8].
The medicinal evolution of pyrimidine derivatives spans over seven decades, beginning with antimetabolite therapies in the 1950s where simple pyrimidine analogs demonstrated anticancer activity. First-generation compounds like 5-fluorouracil established the foundation for nucleic acid analog development but suffered from significant off-target effects. The 1980s witnessed a paradigm shift with the strategic incorporation of halogen atoms at critical ring positions, exemplified by 2-chloro-4-methylpyrimidine (CAS 13036-57-2). This modification pattern enhanced target specificity while reducing nonspecific DNA incorporation [10].
The 1990s marked the bioisosteric innovation era where researchers systematically explored fluorophenyl substitutions to optimize pharmacokinetic profiles. Breakthrough studies demonstrated that ortho-fluorination on the phenyl ring significantly improved metabolic stability compared to para-fluoro analogs. During this period, synthetic methodologies advanced substantially with the adoption of transition metal catalysis, particularly Suzuki-Miyaura cross-coupling between chloropyrimidines and fluorophenylboronic acids. These reactions typically achieved yields exceeding 85% under mild conditions (70°C, 1 hour), enabling efficient structure-activity relationship studies [8].
The 21st century introduced rational design approaches focused on mitigating metabolic liabilities identified in earlier compounds. Modern derivatives like VU6043653 incorporate halogenated pyrimidine cores specifically engineered to avoid aldehyde oxidase (AO) metabolism—a major metabolic pathway that previously caused clinical failures. Contemporary synthetic routes have achieved remarkable efficiency through multistep telescoping, such as the industrial preparation of 4-chloro-5-fluoro-2-methylpyrimidine that condenses five synthetic steps into three without intermediate purification [6]. These innovations have expanded the therapeutic applications of pyrimidine derivatives beyond oncology to include neurological disorders (mGlu5 NAMs), antiviral agents, and anti-inflammatory therapeutics [9].
Table 3: Historical Milestones in Pyrimidine-Based Drug Development
Time Period | Key Advancement | Representative Compound | Therapeutic Area |
---|---|---|---|
1950-1960 | Antimetabolite discovery | 5-Fluorouracil | Oncology |
1980-1990 | Halogenation strategies | 2-Chloro-4-methylpyrimidine | Kinase inhibition |
1990-2000 | Fluorinated aryl development | 2-(4-Fluorophenyl)-5-methylpyridine | CNS disorders |
2000-2010 | Metabolic stability optimization | Auglurant (VU0424238) | Neurological |
2010-Present | AO/XO metabolism mitigation | VU6043653 | mGlu5 modulation |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1